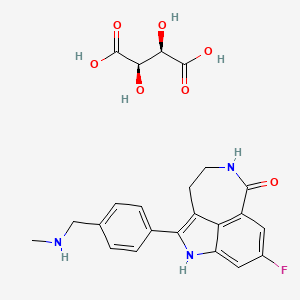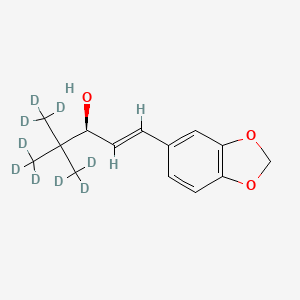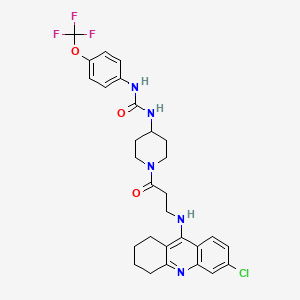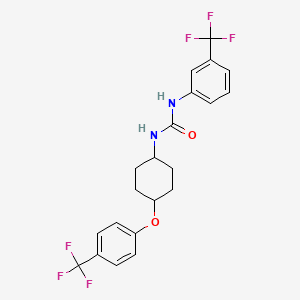
EIF2alpha activator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EIF2alpha activator 2 is a compound that plays a crucial role in the regulation of protein synthesis within cells. It is involved in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2), which is a key step in the initiation of translation in eukaryotic cells. This phosphorylation event is a critical part of the integrated stress response, a cellular defense mechanism against various stress conditions .
Méthodes De Préparation
The synthesis of EIF2alpha activator 2 involves several steps, including the preparation of intermediate compounds and the final activation step. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
EIF2alpha activator 2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are essential for its function in regulating protein synthesis. Common reagents used in these reactions include kinases and phosphatases, which catalyze the addition and removal of phosphate groups, respectively. The major products formed from these reactions are phosphorylated and dephosphorylated forms of eIF2 .
Applications De Recherche Scientifique
EIF2alpha activator 2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the effects of phosphorylation on protein function. In biology, it is used to investigate cellular stress responses and the regulation of gene expression. In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of EIF2alpha activator 2 involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2. This phosphorylation event inhibits the exchange of GDP for GTP on eIF2, thereby reducing the initiation of translation and protein synthesis. This process is regulated by various kinases and phosphatases, which respond to different cellular stress signals .
Comparaison Avec Des Composés Similaires
EIF2alpha activator 2 is unique in its ability to specifically target the alpha subunit of eukaryotic initiation factor 2. Similar compounds include other eIF2alpha kinases such as PERK (PKR-like ER kinase), PKR (protein kinase double-stranded RNA-dependent), GCN2 (general control non-derepressible-2), and HRI (heme-regulated inhibitor). Each of these kinases responds to different types of stress and has distinct regulatory mechanisms .
Propriétés
Formule moléculaire |
C21H20F6N2O2 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
1-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H20F6N2O2/c22-20(23,24)13-4-8-17(9-5-13)31-18-10-6-15(7-11-18)28-19(30)29-16-3-1-2-14(12-16)21(25,26)27/h1-5,8-9,12,15,18H,6-7,10-11H2,(H2,28,29,30) |
Clé InChI |
MFRDVPYKJUYMDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


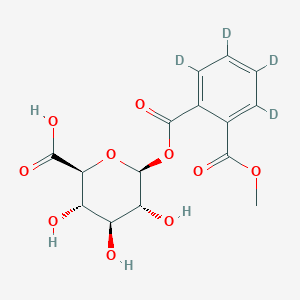

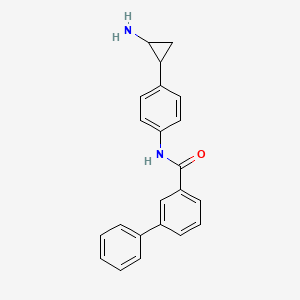
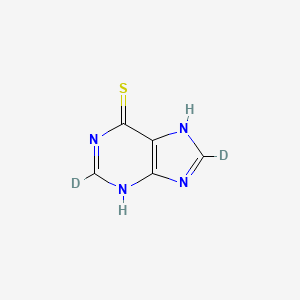
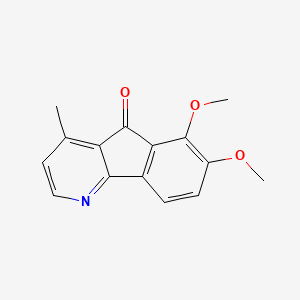
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
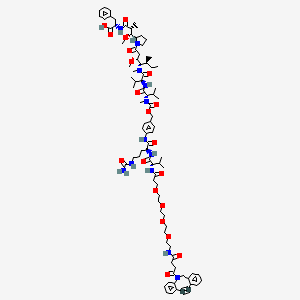
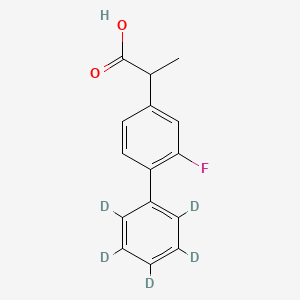
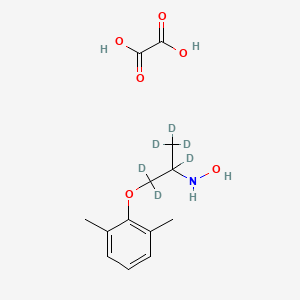

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
